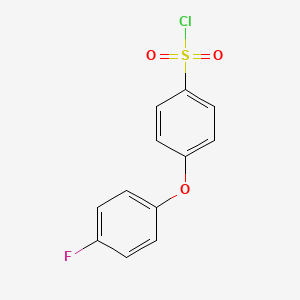

1-(5-(4-氟苯基)噻吩-2-基)乙酮

描述

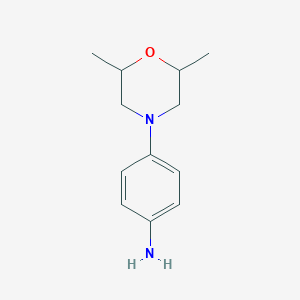

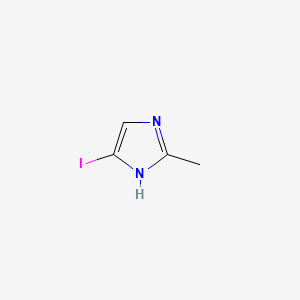

Molecular Structure Analysis

The molecular structure of 1-(5-(4-Fluorophenyl)thiophen-2-yl)ethanone and related compounds has been extensively studied using various computational methods. For instance, the optimized molecular structure and vibrational frequencies of similar compounds have been investigated using Gaussian09 software package, with results showing good agreement with experimental infrared bands and X-ray diffraction (XRD) data . The geometrical parameters derived from these studies are consistent with the observed data, indicating a reliable prediction of the molecular structure. Additionally, the molecular electrostatic potential (MEP) analysis reveals that the negative charge is predominantly located over the carbonyl group, while the positive regions are over the aromatic rings . This information is crucial for understanding the reactivity and interaction of the molecule with other species.

Synthesis Analysis

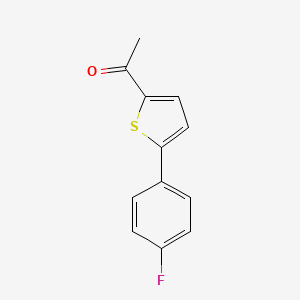

The synthesis of substituted thiophenes, which are structurally related to 1-(5-(4-Fluorophenyl)thiophen-2-yl)ethanone, involves various chemical reactions. For example, the synthesis of (4-fluorophenyl)(2-(methylthio)thiophen-3-yl)methanone is reported to start with a precursor compound that is reacted with dry ethanol and orthophosphoric acid, followed by purification steps including thin-layer chromatography (TLC) and silica gel filtration . The reaction conditions, such as temperature and reaction time, are optimized to yield the desired product, which is then recrystallized using ethanol.

Chemical Reactions Analysis

The chemical reactivity of the molecule can be inferred from the MEP analysis, which suggests that the carbonyl group is a likely site for electrophilic attack due to its negative charge, while the aromatic rings might be sites for nucleophilic attack . The presence of the fluorine atom and the carbonyl group attached to the pyrazoline ring in related compounds are crucial for binding, indicating that these functional groups are reactive and play a significant role in the molecule's chemical behavior .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-(5-(4-Fluorophenyl)thiophen-2-yl)ethanone can be deduced from the studies of similar compounds. The HOMO-LUMO analysis is used to determine charge transfer within the molecule, which is essential for understanding its electronic properties . The first hyperpolarizability is calculated to assess the compound's role in nonlinear optics, suggesting potential applications in this field . Additionally, the fluorescence enhancement observed in europium (III) complexes with related ligands indicates that such compounds may exhibit significant luminescence properties, which could be relevant for the development of new materials .

科学研究应用

晶体结构和合成

相关化合物的结构分析和合成方法为理解其潜在应用提供了基础见解。例如,(4-氟苯基)(2-(甲硫基)噻吩-3-基)甲酮的晶体结构揭示了其分子排列和潜在的多种生物学活性的重要信息。除了在薄膜晶体管和太阳能电池等材料科学中的应用外,此类化合物已显示出广泛的生物活性,包括抗菌、抗真菌和抗原生动物作用 (S. Nagaraju 等人,2018 年)。

抗菌活性

使用相关化合物进行新型席夫碱的研究已证明具有显着的抗菌活性。这些碱是由相关的噻吩衍生物合成的,并筛选了它们的体外抗菌活性,其中一些与其他衍生物相比表现出优异的活性。这表明此类化合物在开发新型抗菌剂中的潜力 (Divyaraj Puthran 等人,2019 年)。

抗乳腺癌应用

在寻找抗癌疗法时,由相关噻吩衍生物合成的噻唑基(肼乙基)噻唑对 MCF-7 肿瘤细胞显示出有希望的结果。这表明此类化合物在开发抗乳腺癌药物中的潜在用途,展示了它们在肿瘤学研究中的适用性 (Huda K. Mahmoud 等人,2021 年)。

分子对接和非线性光学

已经研究了类似氟苯基化合物的分子结构和对接研究,以探索它们作为抗肿瘤剂的潜力及其在非线性光学中的作用。此类研究提供了可用于治疗目的的分子相互作用的见解,以及具有新型光学性质的材料的开发 (Y. Mary 等人,2015 年)。

抗氧化和抗炎活性

对相关化合物的进一步研究揭示了它们的抗氧化和抗炎潜力。这对于开发能够解决与氧化应激和炎症相关疾病的新型治疗剂非常重要,突出了此类化合物在医学研究中的广泛适用性 (N. Karande 和 L. Rathi,2017 年)。

属性

IUPAC Name |

1-[5-(4-fluorophenyl)thiophen-2-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9FOS/c1-8(14)11-6-7-12(15-11)9-2-4-10(13)5-3-9/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJDDBZXRWFKKTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(S1)C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9FOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10382400 | |

| Record name | 1-[5-(4-Fluorophenyl)thiophen-2-yl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10382400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(5-(4-Fluorophenyl)thiophen-2-yl)ethanone | |

CAS RN |

886361-46-2 | |

| Record name | 1-[5-(4-Fluorophenyl)thiophen-2-yl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10382400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Dimethyl pyrazolo[1,5-a]pyridine-2,3-dicarboxylate](/img/structure/B1304181.png)

![4-{[2-Fluoro-5-(methylsulfonyl)phenyl]amino}-4-oxobutanoic acid](/img/structure/B1304190.png)

![[2-Fluoro-4-(methylsulfonyl)phenyl]hydrazine](/img/structure/B1304192.png)